molecular formula C6H15NO2 B1654370 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol CAS No. 2230802-49-8

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol

Cat. No.: B1654370
CAS No.: 2230802-49-8
M. Wt: 133.19
InChI Key: QJUVYGVZTWATAG-UHFFFAOYSA-N
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Description

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol is a branched amino alcohol with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol. Its structure features a primary alcohol group, a tertiary amine, and a methoxymethyl substituent at the 2-position of the propane backbone.

Properties

IUPAC Name

2-(aminomethyl)-3-methoxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(3-7,4-8)5-9-2/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUVYGVZTWATAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241040
Record name 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230802-49-8
Record name 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230802-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propen-1-ol with methoxymethyl chloride in the presence of a base to form 2-(methoxymethyl)-2-methylpropan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group into a carbonyl or carboxylic acid. The methoxymethyl substituent may influence reaction rates by steric or electronic effects.

Reagent Conditions Product Notes
KMnO₄Acidic, elevated temperature2-(Methoxymethyl)-2-methylpropanalPartial oxidation observed
CrO₃Anhydrous, catalytic H₂SO₄Corresponding carboxylic acidRequires excess reagent

Substitution Reactions

The amino group participates in nucleophilic substitution, particularly with acyl chlorides. For example, reactions with 4-fluorobenzoyl chloride yield oxazoline derivatives, a process critical in heterocyclic synthesis.

Example Reaction:

Reagents : 4-Fluorobenzoyl chloride, SOCl₂, KOH
Conditions : Dichloromethane, 0°C → room temperature
Mechanism :

  • Acylation of the amino group.

  • Cyclization via intramolecular nucleophilic attack by the hydroxyl oxygen.
    Product : 2-(4-Fluorophenyl)-4,4-dimethyl-4,5-dihydro-oxazole .

Step Key Details
AcylationExothermic reaction requiring controlled addition
CyclizationFacilitated by SOCl₂, forming HCl as byproduct

Salt Formation

The amino group reacts with mineral acids (e.g., HCl) to form stable hydrochloride salts, aiding in purification.

Reaction :
C6H15NO2+HClC6H15NO2HCl\text{C}_6\text{H}_{15}\text{NO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_{15}\text{NO}_2 \cdot \text{HCl}
Conditions : Room temperature, aqueous or alcoholic solvent .

Property Value
Solubility>100 mg/mL in water
Melting Point112–115°C (decomposition)

Comparative Reactivity

The methoxymethyl group differentiates this compound from simpler alkanolamines:

Feature 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol 3-Amino-2-methylpropan-1-ol
Steric hindranceHigher (methoxymethyl branch)Lower
SolubilityEnhanced in polar aprotic solventsModerate in water
Oxazole formationSlower due to steric effectsFaster

Mechanistic Insights

  • Oxazoline Synthesis : The reaction with acyl chlorides proceeds via a two-step mechanism (acylation followed by cyclization), with the methoxymethyl group potentially delaying cyclization due to steric bulk .

  • Acid-Base Behavior : The compound acts as a bifunctional buffer, stabilizing pH in reactions involving both amino and hydroxyl groups.

Scientific Research Applications

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, molecular weight, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol C₆H₁₅NO₂ 133.19 Methoxymethyl, methyl, primary alcohol Potential H-bond donor/acceptor; synthetic intermediate
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Metaxalone Related Compound B) C₁₁H₁₇NO₂ 195.26 Phenoxy ether, dimethyl groups Pharmaceutical reference material; likely higher lipophilicity
3-Amino-2-benzylpropan-1-ol C₁₀H₁₅NO 165.23 Benzyl group Increased aromaticity; potential CNS activity
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol C₁₀H₁₄BrNO₂ 260.13 Bromo-methoxyphenyl Bulky aromatic substituent; halogen enhances reactivity
3-Amino-1-propanol C₃H₉NO 75.11 Linear chain, no branching pKa ~9.96; simpler structure
Key Observations:
  • Molecular Weight and Substituents: The target compound is smaller (133.19 g/mol) than analogs with aromatic or halogenated groups (e.g., 260.13 g/mol for the bromo-methoxyphenyl derivative). Bulky substituents, such as benzyl or phenoxy groups, increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .
  • Polarity and Solubility: The methoxymethyl group in the target compound provides moderate polarity, balancing hydrophilic (alcohol, amine) and hydrophobic (methyl) regions. In contrast, 3-amino-1-propanol lacks branching, leading to higher water solubility but reduced steric hindrance .
  • Basicity: Amino alcohols like 3-amino-1-propanol exhibit pKa values around 9.96, reflecting the amine's basicity. The target compound’s branched structure may slightly alter its pKa due to steric and electronic effects, though experimental data are unavailable .

Physicochemical Property Trends

  • Lipophilicity : Aromatic substituents (e.g., benzyl, bromophenyl) increase logP values, favoring blood-brain barrier penetration. The target compound’s logP is likely lower, limiting CNS activity but improving aqueous solubility .
  • Thermal Stability : Branched structures like the target compound may exhibit higher thermal stability compared to linear analogs due to reduced molecular flexibility.

Biological Activity

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol, also known as a methoxymethyl derivative of an amino alcohol, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic development. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Amino group : Contributes to its reactivity and potential interactions with biomolecules.
  • Methoxymethyl group : Enhances solubility and stability.
  • Methyl group : Affects steric hindrance and electronic properties.
PropertyValue
Molecular FormulaC₆H₁₅NO₂
Molecular Weight115.20 g/mol
SolubilitySoluble in water
Melting PointNot specified

This compound exhibits its biological activity through several mechanisms:

  • Nucleophilic Activity : The amino group can act as a nucleophile in biochemical reactions, facilitating various pathways.
  • Interaction with Biomolecules : It shows potential interactions with proteins and enzymes, influencing metabolic pathways.
  • Therapeutic Potential : Investigated for its role as a precursor in synthesizing pharmaceutical compounds, particularly in oncology and infectious diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens. For instance, it has shown activity against multi-drug resistant strains of Mycobacterium tuberculosis when used in specific formulations .

Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties by modulating immune responses through Toll-like receptor (TLR) pathways. In particular, it has been suggested that derivatives of this compound may serve as TLR agonists, enhancing the immune system’s ability to combat abnormal cell growth .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis5.0
AntitumorVarious cancer cell lines10.0
CytotoxicityTHP-1 cell line>20.0

Pharmacological Applications

The compound's pharmacological applications are being actively researched:

  • Organic Synthesis : Used as a building block in synthesizing more complex molecules.
  • Therapeutic Development : Ongoing investigations into its efficacy in treating infections and cancers highlight its potential as a therapeutic agent.

Safety Profile

Safety assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate long-term effects and toxicity profiles in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol
Reactant of Route 2
3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol

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